8-Bromo-2'-deoxyguanosine

説明

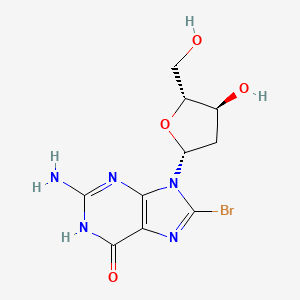

structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDXZFVCXWXGBQ-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-03-2 | |

| Record name | 8-Bromo-2′-deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-2'-deoxyguanosine (8-Br-dG) is a halogenated derivative of the DNA nucleoside deoxyguanosine. Initially recognized for its utility in synthetic chemistry as a precursor for other modified nucleosides, its biological relevance has become increasingly apparent. This technical guide provides a comprehensive overview of 8-Br-dG, encompassing its chemical properties, biological functions, and applications in research. Detailed experimental protocols for its synthesis, incorporation into oligonucleotides, and analytical detection are provided, alongside a compilation of quantitative data. Furthermore, this guide illustrates key biological pathways and experimental workflows involving 8-Br-dG through detailed diagrams, offering a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development.

Introduction

This compound is an organobromine compound comprising a 2'-deoxyguanosine (B1662781) molecule with a bromine atom substituted at the 8th position of the guanine (B1146940) ring.[1] This modification has profound effects on the molecule's chemical and physical properties, influencing its conformation and biological activity. While it serves as a valuable synthetic intermediate, 8-Br-dG is also endogenously formed under conditions of oxidative stress and inflammation, implicating it as a potential biomarker for these pathological states.[1] Its ability to stabilize non-canonical DNA structures, such as Z-DNA, has made it an important tool for studying DNA conformation and protein-DNA interactions.[2][3][4]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrN₅O₄ | [1] |

| Molecular Weight | 346.14 g/mol | [1] |

| CAS Number | 13389-03-2 | [1] |

| Appearance | White to off-white powder | [5] |

| Melting Point | >250°C (decomposes) | [3] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO), warm water, and dimethylformamide (DMF). | [3] |

| Assay (HPLC) | >98.5% | [5] |

Biological Significance and Mechanism of Action

Marker of Oxidative Stress and Inflammation

During inflammatory events, activated leukocytes, such as neutrophils, release the enzyme myeloperoxidase (MPO).[1] MPO utilizes hydrogen peroxide (H₂O₂) and halide ions (Cl⁻ and Br⁻) to generate reactive halogenating species, including hypobromous acid (HOBr).[1] These reactive species can modify cellular components, including DNA. The reaction of HOBr with deoxyguanosine residues in DNA leads to the formation of this compound.[1] Consequently, elevated levels of 8-Br-dG in biological samples, such as urine and liver tissue, are considered potential biomarkers for early-stage inflammation and oxidative stress.[1] Studies have shown significantly higher levels of 8-halo-dGs in the urine of diabetic patients compared to healthy individuals.[1]

The following diagram illustrates the enzymatic formation of this compound during an inflammatory response.

Caption: Enzymatic formation of this compound.

Influence on DNA Conformation: Z-DNA Stabilization

The bromine atom at the 8-position of the guanine base introduces steric hindrance, which favors the syn conformation of the nucleoside around the glycosidic bond.[6] In alternating purine-pyrimidine sequences, such as poly(dG-dC), this conformational preference strongly stabilizes the left-handed Z-DNA helix, a non-canonical DNA structure.[2][3][4] The substitution of even a small percentage of guanosines with 8-Br-dG can be sufficient to induce the B-DNA to Z-DNA transition under physiological conditions.[4] This property makes oligonucleotides containing 8-Br-dG invaluable tools for studying the biological roles of Z-DNA, including its involvement in gene regulation and its interaction with specific Z-DNA binding proteins.[7][8]

The logical relationship between the 8-bromo modification and Z-DNA formation is depicted below.

Caption: 8-Br-dG's influence on DNA conformation.

Potential Antitumor and Radiosensitizing Activity

As a purine (B94841) nucleoside analog, this compound has been investigated for its potential antitumor properties.[9] The proposed mechanisms for the anticancer effects of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[9] Furthermore, halogenated nucleosides are explored as radiosensitizers in cancer therapy.[2][10][11] The mechanism of radiosensitization by 8-brominated purines is thought to involve the efficient capture of electrons generated by ionizing radiation, leading to the formation of a reactive guanyl radical and subsequent DNA strand breaks.[2]

Experimental Protocols

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the this compound phosphoramidite building block is a prerequisite for its incorporation into synthetic oligonucleotides. A general protocol is outlined below.[5][6][12]

Step 1: Bromination of 2'-deoxyguanosine

-

Suspend 2'-deoxyguanosine monohydrate in a suitable solvent (e.g., a mixture of sodium acetate (B1210297) and water).

-

Slowly add N-bromosuccinimide (NBS) to the suspension and stir at room temperature. The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, collect the precipitate by filtration, wash with a cold solvent like acetone, and dry under vacuum to yield this compound.

Step 2: Protection of the Exocyclic Amine

-

Dissolve this compound in an appropriate solvent such as dimethylformamide.

-

React with N,N-dimethylformamide dimethyl acetal (B89532) to protect the exocyclic amine group of the guanine base. This reaction is typically carried out at room temperature for several hours.

-

The resulting N²-(N,N-dimethylaminomethylidene)-8-bromo-2'-deoxyguanosine is often used in the next step without further purification.

Step 3: 5'-O-Dimethoxytritylation

-

Dissolve the product from Step 2 in pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature for several hours.

-

After the reaction is complete, quench with methanol (B129727) and evaporate the solvent.

-

Purify the 5'-O-DMT-protected nucleoside by column chromatography.

Step 4: 3'-O-Phosphitylation

-

Dissolve the 5'-O-DMT-protected nucleoside in anhydrous acetonitrile (B52724).

-

Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction under an inert atmosphere (e.g., argon) at room temperature.

-

After completion, purify the final phosphoramidite product by column chromatography to yield 5'-O-(4,4'-dimethoxytrityl)-N²-(N,N-dimethylaminomethylidene)-8-bromo-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

The following diagram provides a workflow for the synthesis of this compound phosphoramidite.

Caption: Synthesis workflow for 8-Br-dG phosphoramidite.

Solid-Phase Oligonucleotide Synthesis

Oligonucleotides containing this compound at specific positions can be synthesized using standard automated solid-phase phosphoramidite chemistry.[13][14][15]

-

Preparation: The 8-Br-dG phosphoramidite is dissolved in anhydrous acetonitrile and placed on a port of the DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass, CPG). Each cycle of nucleotide addition consists of four steps:

-

Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain with an acid (e.g., trichloroacetic acid).

-

Coupling: The 8-Br-dG phosphoramidite is activated by an activator (e.g., tetrazole) and coupled to the 5'-hydroxyl group of the support-bound oligonucleotide.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

-

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases, phosphate backbone, and the 5'-terminus) are removed by treatment with concentrated ammonium (B1175870) hydroxide.

-

Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

HPLC-MS/MS for Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 8-Br-dG in biological matrices like urine.[1][16][17]

-

Sample Preparation:

-

Urine samples are typically centrifuged to remove particulate matter.

-

An internal standard (e.g., ¹⁵N₅-labeled 8-OHdG) is added to the sample.

-

The sample is then subjected to solid-phase extraction (SPE) or a simple dilution/protein precipitation step with acetonitrile containing formic acid to remove interfering substances.

-

-

Chromatographic Separation:

-

The extracted sample is injected onto a reverse-phase or HILIC column.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium fluoride) and an organic component (e.g., acetonitrile) is used to separate 8-Br-dG from other components.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 8-Br-dG and the internal standard are monitored. For 8-Br-dG, characteristic transitions include m/z 346 → 230 and 348 → 232, corresponding to the two bromine isotopes.[1]

-

-

Quantification: A calibration curve is generated using known concentrations of 8-Br-dG, and the concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) can be used for the detection and quantification of 8-Br-dG, particularly when a specific monoclonal antibody is available.[1][4][18][19][20]

-

Coating: A microtiter plate is coated with an antigen, which is typically 8-Br-dG conjugated to a carrier protein like bovine serum albumin (BSA).

-

Competition: The sample containing an unknown amount of 8-Br-dG is mixed with a fixed amount of a specific anti-8-Br-dG monoclonal antibody. This mixture is then added to the coated wells. The free 8-Br-dG in the sample competes with the plate-bound 8-Br-dG for binding to the antibody.

-

Washing: The plate is washed to remove unbound antibodies and other components.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added to the wells.

-

Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-Br-dG in the sample. A standard curve is generated using known concentrations of 8-Br-dG to quantify the amount in the samples.

Quantitative Data

Melting Temperatures (Tₘ) of DNA Duplexes Containing this compound

The incorporation of 8-Br-dG into DNA duplexes generally leads to a decrease in their thermal stability compared to unmodified duplexes.[5]

| Duplex Sequence (5' to 3') | Complementary Strand (5' to 3') | Tₘ (°C) | Conditions | Reference |

| d(CGCG CG) | d(CGCGCG) | 65.5 | 0.1 M NaCl | [5] |

| d(CGCB CG) | d(CGCGCG) | 52.0 | 0.1 M NaCl | [5] |

| d(CGB ATCG) | d(CGATA CG) | 41.5 | 0.1 M NaCl | [5] |

| d(CGB ATCG) | d(CGATG CG) | 40.0 | 0.1 M NaCl | [5] |

| d(CGB ATCG) | d(CGATT CG) | 43.5 | 0.1 M NaCl | [5] |

| d(CGB ATCG) | d(CGATC CG) | 51.0 | 0.1 M NaCl | [5] |

*B represents this compound.

Urinary Concentrations of this compound

Urinary levels of 8-Br-dG can serve as a biomarker for inflammatory diseases.

| Condition | 8-Br-dG Concentration (pmol/mg creatinine) | 8-CldG Concentration (pmol/mg creatinine) | 8-OxodG Concentration (pmol/mg creatinine) | Reference |

| Healthy Volunteers (n=10) | 1.38 ± 0.63 | 1.25 ± 0.65 | 15.1 ± 5.71 | [1] |

| Diabetic Patients (n=10) | Significantly higher (approx. 8-fold) | Significantly higher (approx. 8-fold) | Moderately higher | [1] |

Conclusion

This compound is a multifaceted molecule with significant implications for both basic research and clinical applications. Its role as a stable precursor for various modified nucleosides is well-established. The discovery of its endogenous formation as a result of inflammatory processes has opened new avenues for its use as a biomarker for oxidative stress-related diseases. Furthermore, its unique ability to induce Z-DNA conformation provides an invaluable tool for dissecting the complexities of DNA structure and function. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the diverse biological roles of this compound and to aid in the development of novel diagnostic and therapeutic strategies.

References

- 1. Chemical and Immunochemical Detection of 8-Halogenated Deoxyguanosines at Early Stage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron induced single strand break and cyclization: a DFT study on the radiosensitization mechanism of the nucleotide of 8-bromoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Z-DNA-binding proteins can act as potent effectors of gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Z-DNA in the genome: from structure to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myeloperoxidase--H2O2--halide system: cytotoxic effect on human blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 14. blog.biolytic.com [blog.biolytic.com]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. stjohnslabs.com [stjohnslabs.com]

- 19. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Function of 8-Bromo-2'-deoxyguanosine in DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-2'-deoxyguanosine (8-Br-dG) is a synthetic analog of the natural nucleoside 2'-deoxyguanosine. Its incorporation into DNA profoundly influences the structural and functional properties of the nucleic acid. The presence of a bulky bromine atom at the C8 position of the purine (B94841) ring forces the guanine (B1146940) base into a syn conformation, a stark contrast to the typical anti conformation found in B-DNA. This conformational preference is the cornerstone of 8-Br-dG's primary function: the stabilization of the left-handed Z-DNA double helix. This technical guide provides a comprehensive overview of the role of 8-Br-dG in DNA, including its impact on DNA stability, its use as a tool in structural biology and for studying protein-DNA interactions, and its implications in biological signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to effectively utilize this modified nucleoside in their work.

Core Function: A Conformational Switch to Z-DNA

The defining feature of this compound is its ability to induce a conformational change in the DNA backbone from the canonical right-handed B-form to the left-handed Z-form. This transition is a direct consequence of the steric hindrance imposed by the bromine atom, which favors the syn glycosidic bond angle for the guanine base. In alternating purine-pyrimidine sequences, such as (CG)n, this syn conformation of guanine, coupled with the anti conformation of cytosine, facilitates the formation of the characteristic zigzag backbone of Z-DNA.[1][2][3]

This property makes 8-Br-dG an invaluable tool for studying Z-DNA, a transient and energetically less favorable conformation under physiological conditions. By incorporating 8-Br-dG into synthetic oligonucleotides, researchers can stabilize the Z-DNA structure, allowing for its detailed investigation by various biophysical techniques.[2][3]

Quantitative Data: The Thermodynamic Impact of 8-Br-dG on DNA Duplex Stability

The incorporation of 8-Br-dG into a DNA duplex has a significant impact on its thermodynamic stability. Generally, the presence of 8-Br-dG leads to a decrease in the melting temperature (Tm) of the duplex, indicating reduced stability. This destabilization is attributed to the altered hydrogen bonding and base stacking interactions in the Z-DNA conformation compared to the B-DNA form. The extent of destabilization depends on the sequence context and the number of 8-Br-dG modifications.

The following table summarizes the melting temperatures of various DNA duplexes containing 8-Br-dG, as reported by Fàbrega et al.[2][3]

| Oligonucleotide Sequence (5' to 3') | Complementary Sequence (5' to 3') | Modification | Melting Temperature (Tm) in °C |

| GCG TAC GCA TGC G | CGC ATG CGC GTA CGC | None (Control) | 65 |

| GCG TAC B CA TGC G | CGC ATG TB G GTA CGC | 8-Br-dG (B) | 55 |

| GCG TAC GCA TB C G | G CB ATG CGC GTA CGC | 8-Br-dG (B) | 58 |

| GCG TAC B CA TB C G | G CB ATG TB G GTA CGC | 8-Br-dG (B) | 48 |

Table 1: Melting temperatures of 15-mer DNA duplexes with and without this compound (B). Data extracted from Fàbrega et al.[2][3]

Experimental Protocols

Synthesis and Purification of 8-Br-dG Containing Oligonucleotides

The synthesis of oligonucleotides containing 8-Br-dG is achieved using standard automated solid-phase phosphoramidite (B1245037) chemistry.[2][4][5][6]

Protocol:

-

Phosphoramidite Preparation: The this compound phosphoramidite is synthesized from 2'-deoxyguanosine. The exocyclic N2 amine is protected with a suitable group (e.g., isobutyryl), and the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3'-hydroxyl is then phosphitylated to generate the reactive phosphoramidite monomer.

-

Solid-Phase Synthesis: The synthesis is performed on an automated DNA synthesizer using a solid support (e.g., controlled pore glass, CPG) functionalized with the first nucleoside of the desired sequence.

-

Synthesis Cycle:

-

Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The 8-Br-dG phosphoramidite (or any other desired phosphoramidite) is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

-

This cycle is repeated for each subsequent nucleotide in the sequence.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by treatment with concentrated ammonium (B1175870) hydroxide.

-

Purification: The crude oligonucleotide product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA) is commonly employed to elute the oligonucleotide.

-

The full-length product is collected, and its purity is assessed by analytical HPLC and mass spectrometry.

-

Experimental Workflow for Synthesis and Purification of 8-Br-dG Oligonucleotides

Caption: Workflow for the synthesis and purification of 8-Br-dG modified oligonucleotides.

Biophysical Characterization: Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique to confirm the B-to-Z DNA transition induced by the incorporation of 8-Br-dG.

Protocol:

-

Sample Preparation: Dissolve the purified oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The DNA concentration should be in the micromolar range (e.g., 2-5 µM).

-

CD Spectrometer Setup: Use a CD spectrophotometer equipped with a Peltier temperature controller.

-

Data Acquisition:

-

Data Analysis:

Probing Protein-DNA Interactions: UV Cross-linking

8-Br-dG can be used as a photo-cross-linking agent to identify and characterize proteins that bind to specific DNA sequences. Upon UV irradiation, the bromine atom can be abstracted, leading to the formation of a reactive radical that can form a covalent bond with a nearby amino acid residue of a binding protein.[16][17][18][19][20][21]

Protocol:

-

Probe Preparation: Synthesize and purify a DNA oligonucleotide containing 8-Br-dG at the desired position. The probe is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag for detection.

-

Binding Reaction: Incubate the labeled 8-Br-dG probe with a protein extract or a purified protein of interest in a suitable binding buffer.

-

UV Irradiation: Irradiate the binding reaction mixture with UV light (typically at a wavelength where the protein does not absorb strongly, e.g., >300 nm, although 254 nm can also be used). The irradiation time and intensity need to be optimized.

-

Nuclease Digestion: Digest the unbound DNA with a nuclease (e.g., DNase I) to reduce background signal.

-

Analysis:

-

Separate the cross-linked protein-DNA complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the labeled protein by autoradiography or fluorescence imaging. The molecular weight of the protein can be estimated from its migration position.

-

Experimental Workflow for UV Cross-linking using 8-Br-dG

Caption: General workflow for identifying DNA-binding proteins using 8-Br-dG mediated UV cross-linking.

Biological Signaling Pathways Involving Z-DNA

The formation of Z-DNA, stabilized by modifications like 8-Br-dG or by physiological processes such as transcription-induced negative supercoiling, can serve as a structural signal that is recognized by specific cellular proteins. These Z-DNA binding proteins (ZBPs) can then initiate downstream signaling cascades, particularly in the context of the innate immune response.[1][22][23][24]

ZBP1-Mediated Necroptosis

Z-DNA Binding Protein 1 (ZBP1) is a key sensor of Z-form nucleic acids in the cytoplasm. Upon binding to Z-DNA (or Z-RNA), ZBP1 undergoes a conformational change that activates its downstream signaling domains, leading to a form of programmed cell death called necroptosis.[16][23][25][26][27]

Signaling Pathway:

-

Z-DNA Recognition: Cytosolic Z-DNA, which can arise from viral infection or endogenous sources, is recognized and bound by the Zα domains of ZBP1.

-

ZBP1 Activation: This binding event triggers a conformational change in ZBP1, exposing its Receptor-Interacting Protein Homotypic Interaction Motif (RHIM) domains.

-

RIPK3 Recruitment and Activation: The exposed RHIM domains of ZBP1 recruit and activate Receptor-Interacting Protein Kinase 3 (RIPK3) through homotypic RHIM-RHIM interactions.

-

MLKL Phosphorylation: Activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), its downstream substrate.

-

MLKL Oligomerization and Translocation: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane.

-

Membrane Disruption and Necroptosis: At the plasma membrane, MLKL oligomers disrupt membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), culminating in necroptosis.

ZBP1-Mediated Necroptosis Signaling Pathway

Caption: ZBP1 recognizes Z-DNA, initiating a signaling cascade that leads to necroptosis.

ADAR1 and the Modulation of Innate Immunity

Adenosine (B11128) Deaminase Acting on RNA 1 (ADAR1) is another crucial ZBP. The interferon-inducible p150 isoform of ADAR1 contains a Zα domain that binds to Z-DNA and Z-RNA.[1][22][24] The role of ADAR1 in response to Z-DNA is complex and primarily involves the modulation of the innate immune response by preventing the aberrant activation of other nucleic acid sensors.

Functional Role:

-

Editing of Endogenous dsRNA: ADAR1's primary function is to edit double-stranded RNA (dsRNA) by converting adenosine to inosine (B1671953). This editing process is crucial for preventing endogenous dsRNAs from being recognized as foreign by cellular sensors like MDA5, which would otherwise trigger a detrimental interferon response.[4][25]

-

Localization to Sites of Active Transcription: It is hypothesized that the Zα domain of ADAR1 targets the enzyme to regions of active transcription where Z-DNA can form due to negative supercoiling. This localization may facilitate the editing of nascent RNA transcripts.[22][24]

-

Suppression of ZBP1-mediated Signaling: By binding to Z-form nucleic acids, ADAR1 can compete with ZBP1, thereby suppressing the ZBP1-mediated necroptosis pathway.[1]

The interaction of ADAR1 with Z-DNA does not trigger a simple linear signaling cascade but rather represents a crucial regulatory mechanism to maintain immune homeostasis and prevent autoimmunity.

Logical Relationship of ADAR1 in Immune Regulation

Caption: ADAR1 binds to Z-DNA/Z-RNA, leading to RNA editing and suppression of innate immune signaling.

Effect on DNA Replication

A critical aspect of any modified nucleotide is its effect on the fidelity and efficiency of DNA replication. While extensive research has been conducted on the related oxidative damage product, 8-oxo-2'-deoxyguanosine (8-oxo-dG), which is known to be highly mutagenic due to its propensity to mispair with adenine, there is a notable lack of specific quantitative kinetic data for the bypass of 8-Br-dG by DNA polymerases in the published literature.[3]

It is plausible that the bulky bromine atom at the C8 position and the resulting syn conformation could pose a challenge to the active site of DNA polymerases, potentially leading to stalling or misincorporation. However, without direct experimental evidence, the precise impact of 8-Br-dG on DNA replication remains an area for future investigation.

Conclusion

This compound serves as a powerful tool for researchers in molecular biology, structural biology, and drug development. Its ability to stabilize the Z-DNA conformation has been instrumental in elucidating the structure and potential biological roles of this non-canonical DNA form. By providing a means to study Z-DNA-protein interactions and their downstream consequences, 8-Br-dG has contributed significantly to our understanding of the intricate interplay between DNA structure and cellular signaling, particularly in the realm of innate immunity. The detailed protocols and data presented in this guide offer a practical framework for the application of 8-Br-dG in a variety of research contexts, while also highlighting areas, such as its effect on DNA replication, that warrant further exploration.

References

- 1. Zα and Zβ Localize ADAR1 to Flipons That Modulate Innate Immunity, Alternative Splicing, and Nonsynonymous RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the Biological Significance of ADAR1–Z-RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 6. atdbio.com [atdbio.com]

- 7. Structural perspectives on adenosine to inosine RNA editing by ADARs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Synchrotron radiation circular dichroism spectroscopy of oligonucleotides at millimolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput methods for measuring DNA thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Synthesis and properties of oligonucleotides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UV crosslinking of proteins to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. UV-laser crosslinking of proteins to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. The Zalpha domain from human ADAR1 binds to the Z-DNA conformer of many different sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ZBP1-Mediated Necroptosis: Mechanisms and Therapeutic Implications [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Single-turnover kinetic analysis of the mutagenic potential of 8-oxo-7,8-dihydro-2'-deoxyguanosine during gap-filling synthesis catalyzed by human DNA polymerases lambda and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Unexpected behavior of DNA polymerase Mu opposite template 8-oxo-7,8-dihydro-2′-guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structural basis for the dual coding potential of 8-oxoguanosine by a high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 8-Bromo-2'-deoxyguanosine in Z-DNA Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of DNA is crucial for its biological function. Beyond the canonical right-handed B-form, DNA can adopt alternative structures, including the left-handed Z-DNA. The transition from B-DNA to Z-DNA is a significant conformational change implicated in various biological processes such as transcription and genetic instability. 8-Bromo-2'-deoxyguanosine (8-Br-dG), a synthetic analog of deoxyguanosine, is a potent inducer of the Z-DNA conformation. This technical guide provides a comprehensive overview of the role of 8-Br-dG in Z-DNA formation, detailing the underlying mechanisms, summarizing quantitative data, outlining experimental protocols, and exploring the biological implications.

Introduction to Z-DNA and the B-Z Transition

DNA can exist in various conformations, with the right-handed B-form being the most common under physiological conditions. Z-DNA, a left-handed helical structure, is characterized by a "zigzag" sugar-phosphate backbone and is typically favored in sequences with alternating purines and pyrimidines, particularly d(CG) repeats.[1][2] The transition from the B-form to the Z-form (B-Z transition) is an energy-dependent process that can be induced by high salt concentrations, negative supercoiling, and specific protein binding.[2][3][4][5] The formation of Z-DNA in vivo is often transient and localized, playing roles in gene regulation and genomic stability.[1][2][6]

The Mechanism of this compound in Promoting Z-DNA Formation

The incorporation of this compound into an oligonucleotide sequence dramatically stabilizes the Z-DNA conformation.[7][8][9] The key to this stabilization lies in the steric hindrance imposed by the bulky bromine atom at the C8 position of the guanine (B1146940) base.[10]

In the typical B-DNA conformation, purine (B94841) bases adopt an anti conformation around the glycosidic bond. However, in Z-DNA, purines are in the syn conformation.[1] The large bromine atom of 8-Br-dG creates a steric clash with the sugar-phosphate backbone, forcing the guanine base to adopt the syn conformation, which is a prerequisite for the formation of the left-handed Z-DNA helix.[7][10] This modification is so effective that oligonucleotides containing 8-Br-dG can adopt the Z-form even under physiological salt conditions, where unmodified sequences would remain in the B-form.[9][11]

Figure 1: Mechanism of 8-Br-dG in Z-DNA Formation.

Quantitative Data on 8-Br-dG Induced Z-DNA Formation

The stabilizing effect of 8-Br-dG on Z-DNA has been quantified using various biophysical techniques. Circular Dichroism (CD) spectroscopy is a primary tool for monitoring the B-Z transition, as the two conformations have distinct spectral signatures.[3][4][12][13]

| Oligonucleotide Sequence | Modification | Condition | Midpoint of B-Z Transition (M NaCl) | Reference |

| d(CGCGCG)₂ | Unmodified | 20°C | ~2.5 | Pohl & Jovin, 1972 |

| d(CGG CGCGC)₂ | 8-Br-dG at G3 | Not specified | 1.2 | [7] |

| d(CGCG CGCG )₂ | 8-Br-dG at G4 & G8 | No NaCl added | Z-form observed | [7][8] |

| Poly(dG-dC) | Unmodified | Not specified | High salt required | [3] |

| Poly(dG-dC) | Brominated | Physiological salt | Z-form observed | [9] |

Table 1: Quantitative data on the effect of 8-Br-dG on the B-Z transition of various DNA sequences.

Experimental Protocols

A variety of experimental methods are employed to study the formation and characteristics of Z-DNA induced by 8-Br-dG.

Synthesis of Oligonucleotides Containing this compound

The synthesis of oligonucleotides containing 8-Br-dG is a crucial first step. This is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.

-

Preparation of Protected this compound Phosphoramidite:

-

Commercially available 2'-deoxyguanosine (B1662781) is brominated at the C8 position using N-Bromosuccinimide.[14]

-

The 3' and 5' hydroxyl groups are protected with silyl (B83357) groups.[14]

-

The O6 carbonyl is protected, often as a benzyl (B1604629) ether via a Mitsunobu reaction.[14]

-

The N2 amine is protected with a dimethoxytrityl (DMTr) group.[14]

-

The final protected this compound is then converted to a phosphoramidite for use in automated DNA synthesis.[7]

-

-

Solid-Phase Oligonucleotide Synthesis:

-

The protected 8-Br-dG phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.

-

Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

-

Purification is typically performed by High-Performance Liquid Chromatography (HPLC).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the benchmark technique for observing the B-Z transition.[3][12] The B-form of DNA shows a positive band around 275 nm and a negative band around 245 nm. In contrast, Z-DNA exhibits an inverted spectrum with a negative band near 290 nm and a positive band around 260 nm.[13]

-

Sample Preparation: Purified oligonucleotides are dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

-

Measurement: CD spectra are recorded over a wavelength range of 220-320 nm at a controlled temperature.

-

B-Z Transition Monitoring: The transition is monitored by titrating the DNA solution with a salt (e.g., NaCl) or by varying the temperature, and recording the change in the CD signal at a characteristic wavelength (e.g., 295 nm).[15]

Figure 2: Workflow for studying B-Z transition using CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA in solution. It can be used to confirm the syn conformation of the 8-Br-dG residue and to solve the three-dimensional structure of the Z-DNA duplex.

-

Sample Preparation: Lyophilized DNA is dissolved in an appropriate NMR buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) in D₂O or H₂O/D₂O.

-

Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

-

Structural Analysis: The Nuclear Overhauser Effect (NOE) signals are particularly important for determining inter-proton distances, which are used as restraints in molecular modeling to generate a high-resolution structure of the Z-DNA duplex.

X-ray Crystallography

X-ray crystallography can provide atomic-resolution structures of 8-Br-dG-containing Z-DNA.

-

Crystallization: The purified oligonucleotide is crystallized, often in the presence of cations like Mg²⁺ or polyamines which can facilitate crystal packing.

-

Data Collection: The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the Z-DNA structure are determined.

Biological Relevance and Implications for Drug Development

While 8-Br-dG is a synthetic molecule, its ability to stabilize Z-DNA provides a powerful tool to study the biological roles of this alternative DNA conformation.

Z-DNA Binding Proteins (ZBPs)

In vivo, Z-DNA is recognized and stabilized by specific Z-DNA binding proteins (ZBPs).[16][17] A well-characterized ZBP is the Zα domain of the enzyme ADAR1 (Adenosine Deaminase Acting on RNA 1), which is involved in the innate immune response.[18][19][20] ADAR1 binds to Z-RNA, an RNA duplex with a left-handed conformation, to prevent the activation of the MDA5-mediated interferon response.[21] Another ZBP, ZBP1 (Z-DNA Binding Protein 1), is a sensor of viral infection that can trigger inflammatory cell death pathways.[20][22]

The use of 8-Br-dG-stabilized Z-DNA has been instrumental in characterizing the binding affinity and specificity of these proteins.[23] Understanding the interaction between ZBPs and Z-DNA/Z-RNA is crucial for developing therapies for autoimmune diseases and for modulating the immune response to viral infections.

Figure 3: Role of Z-DNA/RNA binding proteins in cellular signaling.

Genetic Instability

Regions of the genome with the potential to form Z-DNA are associated with genetic instability, including DNA strand breaks and mutations.[1][6] The B-Z junction, the interface between B-DNA and Z-DNA, is a structurally dynamic region that can be a target for DNA processing enzymes.[5] By stabilizing Z-DNA, 8-Br-dG can be used in model systems to study the mechanisms of Z-DNA-induced genetic instability and the cellular machinery involved in its resolution.

Conclusion

This compound is an invaluable tool for the study of Z-DNA. Its potent ability to stabilize the left-handed conformation by forcing a syn glycosidic bond angle has enabled detailed structural and functional studies that would be difficult or impossible with unmodified DNA under physiological conditions. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to utilize 8-Br-dG in their own investigations. As our understanding of the roles of Z-DNA and Z-DNA binding proteins in health and disease continues to grow, the importance of chemical tools like 8-Br-dG in drug development and fundamental biological research will only increase.

References

- 1. Methods to Study Z-DNA-Induced Genetic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Z-DNA-binding proteins can act as potent effectors of gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Z-DNA Using Circular Dichroism | Springer Nature Experiments [experiments.springernature.com]

- 4. pnas.org [pnas.org]

- 5. Crystal structure of a junction between B-DNA and Z-DNA reveals two extruded bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods to Study Z-DNA-Induced Genetic Instability | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and properties of oligonucleotides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Z-DNA Using Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Synthesis of Oligodeoxynucleotides Containing a C8-2′-Deoxyguanosine Adduct Formed by the Carcinogen 3-Nitrobenzanthrone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Helical structure and circular dichroism spectra of DNA: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermodynamic Model for B-Z Transition of DNA Induced by Z-DNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermodynamic Model for B-Z Transition of DNA Induced by Z-DNA Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Zα Domain of ADAR1 Binds to an A-form-like Nucleic Acid Duplex with Low Micromolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Zalpha domain from human ADAR1 binds to the Z-DNA conformer of many different sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules [frontiersin.org]

- 22. How Z-DNA/RNA binding proteins shape homeostasis, inflammation, and immunity [bmbreports.org]

- 23. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 8-Bromo-2'-deoxyguanosine as a Marker for DNA Damage

Introduction

In the study of cellular and molecular damage, the identification of reliable biomarkers is paramount. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a widely recognized marker for oxidative DNA damage, other lesions can provide more specific insights into the mechanisms of damage.[1][2][3] this compound (8-BrdG) is an emerging biomarker specifically associated with DNA damage resulting from inflammatory processes.[4] This purine (B94841) nucleoside modification arises from the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils.[4] The formation of 8-BrdG indicates the involvement of reactive halogenating species, offering a more precise signature of inflammation-induced genotoxicity compared to general oxidative stress markers.[4]

This technical guide provides a comprehensive overview of 8-BrdG, including its formation, its role as a DNA damage marker, detailed experimental protocols for its detection, and the relevant cellular signaling pathways.

Formation of this compound

The primary pathway for the formation of 8-BrdG in a biological context is through the enzymatic activity of Myeloperoxidase (MPO). During inflammation, activated neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and halide ions. In the presence of physiological concentrations of bromide ions (Br⁻), MPO generates reactive bromine species, which can then attack the C8 position of the guanine (B1146940) base in DNA to form this compound.[4]

Studies have shown that the bromination of deoxyguanosine by MPO is dependent on the presence of the active enzyme, Br⁻, and H₂O₂.[4] The reaction is efficient at physiological concentrations of bromide (around 100 μM).[4] This enzymatic process highlights a direct link between the inflammatory response and a specific type of DNA damage.

Caption: Enzymatic formation of 8-BrdG during inflammation.

8-BrdG as a Quantitative Marker of DNA Damage

The presence of 8-BrdG in DNA is a direct indicator of damage mediated by MPO-generated reactive bromine species. Unlike 8-oxo-dG, which can be formed by various reactive oxygen species (ROS), 8-BrdG points more specifically to halogenating stress during inflammation.[4] The incorporation of a bulky bromine atom at the C8 position of guanine can distort the DNA helix. Purine nucleosides with bulky substituents at this position favor the syn conformation, which can destabilize the standard B-form of DNA and promote the formation of Z-DNA, potentially impacting DNA replication and transcription.[5][6][7]

Quantitative analysis of 8-BrdG provides a valuable tool for assessing the extent of inflammation-driven DNA damage in various pathological conditions.

Quantitative Data Presentation

The following table summarizes key quantitative findings from studies measuring 8-BrdG and related halogenated nucleosides.

| Sample Type | Condition | Analyte | Concentration / Level | Analytical Method | Reference |

| Rat Liver | Control (PBS treatment) | 8-BrdG | Near baseline | LC-MS/MS | [4] |

| Rat Liver | LPS-treated (12 hours) | 8-BrdG | Peaked levels, significantly increased from baseline | LC-MS/MS | [4] |

| Human Urine | Healthy Volunteers (n=10) | 8-BrdG | 1.38 ± 0.63 pmol/mg of creatinine | LC-MS/MS | [4] |

| Human Urine | Healthy Volunteers (n=10) | 8-CldG | 1.25 ± 0.65 pmol/mg of creatinine | LC-MS/MS | [4] |

| Human Urine | Healthy Volunteers (n=10) | 8-OxodG | 15.1 ± 5.71 pmol/mg of creatinine | LC-MS/MS | [4] |

Experimental Protocols for Detection and Quantification

Accurate quantification of 8-BrdG is critical for its use as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunochemical assays such as ELISA.

Protocol 1: LC-MS/MS for 8-BrdG Quantification

LC-MS/MS is the gold standard for the accurate quantification of 8-BrdG, offering high sensitivity and specificity.[4] This method allows for the simultaneous analysis of multiple DNA adducts.

Methodology:

-

DNA Extraction:

-

Isolate genomic DNA from the tissue or cell sample of interest using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction).

-

Ensure all steps are performed carefully to prevent artifactual oxidation of DNA.

-

-

DNA Digestion:

-

Add an internal standard, such as ¹⁵N₅-labeled 8-BrdG, to the extracted DNA sample to account for variations in sample processing and instrument response.[4]

-

Digest the DNA enzymatically to its constituent nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

-

-

Sample Purification/Fractionation (Optional but Recommended):

-

Purify the digested sample to remove proteins and other interfering substances.

-

Fractionate the digest using reverse-phase high-pressure liquid chromatography (HPLC) to isolate the nucleosides of interest.[4]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the purified sample onto an analytical HPLC column (e.g., C18 or C30). Use a gradient elution program to separate the nucleosides. A typical mobile phase consists of water and acetonitrile (B52724) with 0.1% formic acid.[4]

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for 8-BrdG and its internal standard.[4]

-

8-BrdG: m/z 345.9 → 229.9

-

¹⁵N₅-8-BrdG (Internal Standard): m/z 350.9 → 235.0

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of 8-BrdG.

-

Calculate the concentration of 8-BrdG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Caption: Workflow for 8-BrdG quantification by LC-MS/MS.

Protocol 2: Immunochemical Detection (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput alternative for quantifying DNA damage markers. This protocol is based on a competitive assay format using a monoclonal antibody specific for 8-halogenated deoxyguanosines, such as mAb8B3.[4]

Methodology:

-

Sample Preparation:

-

Extract and digest DNA to single nucleosides as described in the LC-MS/MS protocol (Steps 1 & 2).

-

Urine samples may be used directly after appropriate dilution.

-

-

Assay Procedure (Competitive ELISA):

-

Coating: Use a microtiter plate pre-coated with 8-BrdG.

-

Competition: Add the prepared samples or standards to the wells, followed by the addition of a primary monoclonal antibody specific for 8-BrdG (e.g., mAb8B3).[4]

-

Incubate the plate. During this time, the 8-BrdG in the sample competes with the 8-BrdG coated on the plate for binding to the limited amount of antibody.

-

Washing: Wash the plate to remove unbound antibody and other components.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Washing: Wash the plate again to remove the unbound secondary antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a reaction that produces a colored product.

-

Stop Reaction: Stop the reaction by adding a stop solution.

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Quantification:

-

The signal intensity is inversely proportional to the amount of 8-BrdG in the sample.

-

Construct a standard curve and determine the concentration of 8-BrdG in the samples.

-

Caption: Workflow for competitive ELISA detection of 8-BrdG.

DNA Damage Response (DDR) Signaling

The presence of DNA lesions like 8-BrdG can trigger the DNA Damage Response (DDR), a complex network of signaling pathways that coordinates cell-cycle checkpoints, DNA repair, and potentially apoptosis.[8][9] While specific pathways activated by 8-BrdG are still under investigation, the general DDR mechanism provides a framework for understanding the cellular consequences of this type of damage.

The DDR is primarily orchestrated by a family of PI3K-like kinases:

-

ATM (Ataxia-telangiectasia mutated): The primary sensor for DNA double-strand breaks (DSBs).

-

ATR (ATM and Rad3-related): Responds to single-strand DNA (ssDNA) regions, often associated with replication stress.[8]

-

DNA-PK (DNA-dependent protein kinase): Directly involved in the non-homologous end joining (NHEJ) repair pathway.[8]

Upon activation, these kinases phosphorylate a cascade of downstream effector proteins that execute the cellular response to the damage, which can include halting the cell cycle to allow time for repair or, if the damage is too severe, initiating programmed cell death.

Caption: Overview of the DNA Damage Response (DDR) pathway.

Conclusion

This compound is a highly specific and valuable biomarker for DNA damage originating from MPO-mediated halogenating stress during inflammation. Its detection provides a unique window into the genotoxic consequences of inflammatory conditions, distinct from general markers of oxidative stress. The robust and sensitive analytical methods available for its quantification, particularly LC-MS/MS, make 8-BrdG a powerful tool for researchers in basic science, clinical diagnostics, and drug development. Further investigation into the specific cellular responses and repair mechanisms for 8-BrdG will continue to enhance our understanding of the intricate links between inflammation, DNA damage, and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of a form of oxidative DNA damage, 8-hydroxy-2'-deoxyguanosine, as a marker of cellular oxidative stress during carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and Immunochemical Detection of 8-Halogenated Deoxyguanosines at Early Stage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 8- BROMO-2’-DEOXYGUANOSINE and familial amyotrophic lateral sclerosis [biosyn.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic link between DNA damage sensing, repairing and signaling factors and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Significance of 8-Brominated Guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Brominated guanosine (B1672433) and its derivatives represent a class of synthetic nucleoside analogs with profound biological activities. The introduction of a bromine atom at the 8th position of the guanine (B1146940) ring confers unique physicochemical properties, leading to significant alterations in their interaction with key cellular targets. This technical guide provides a comprehensive overview of the biological significance of 8-brominated guanosine, with a focus on its roles in immunology, oncology, and pharmacology. We delve into its mechanism of action as a potent modulator of cGMP-dependent signaling pathways, an agonist of Toll-like receptors 7 and 8 (TLR7/8), and an inducer of cancer cell differentiation. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Core Biochemical Properties and Mechanism of Action

The primary biological significance of 8-bromoguanosine (B14676) stems from the steric and electronic effects of the bromine substitution. This modification forces the glycosidic bond into a syn conformation, in contrast to the anti conformation typically favored by unsubstituted guanosine. This conformational rigidity has profound implications for its interaction with various enzymes.

Modulation of the cGMP Signaling Pathway

8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP) is a potent and valuable tool for studying cGMP signaling. Its key advantages over the endogenous second messenger cGMP include:

-

Increased Resistance to Phosphodiesterases (PDEs): The 8-bromo substitution renders the cyclic phosphate (B84403) ring less susceptible to hydrolysis by PDEs, the enzymes responsible for degrading cGMP. This leads to a more sustained elevation of intracellular cGMP levels.

-

Enhanced Activation of cGMP-dependent Protein Kinase (PKG): 8-Br-cGMP is a more potent activator of PKG, a key effector of cGMP signaling, compared to cGMP itself.

These properties make 8-Br-cGMP an invaluable research tool for elucidating the downstream effects of the cGMP/PKG pathway in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

Immunomodulatory Effects: A TLR7/8 Agonist

8-Bromoguanosine and certain derivatives act as potent agonists of Toll-like receptors 7 and 8 (TLR7/8), endosomal pattern recognition receptors that play a crucial role in the innate immune response to viral single-stranded RNA. Activation of TLR7/8 by 8-bromoguanosine initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of various immune cells.

TLR7/8 Signaling Pathway

Upon binding to TLR7/8 in the endosome, 8-bromoguanosine induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade that culminates in the activation of transcription factors, most notably NF-κB, which then translocates to the nucleus to induce the expression of a wide range of pro-inflammatory cytokines, including interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

Anti-Cancer Activity

8-Bromoguanosine and its derivatives have demonstrated promising anti-cancer properties in various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of cell differentiation and the inhibition of key signaling pathways involved in tumor progression.

Induction of Cancer Cell Differentiation

One of the key anti-cancer mechanisms of 8-bromoguanosine is its ability to induce terminal differentiation in certain cancer cells. This process forces the cancer cells to exit the cell cycle and mature into non-proliferative, specialized cells, thereby halting tumor growth.

Inhibition of the EGFR/PLCγ1 Signaling Pathway

In epithelial ovarian cancer, 8-Br-cGMP has been shown to inhibit tumor progression by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, it reduces the phosphorylation of EGFR and the downstream effector Phospholipase C gamma 1 (PLCγ1), leading to a decrease in cell proliferation, invasion, and migration.

An In-depth Technical Guide to 8-Bromo-2'-deoxyguanosine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2'-deoxyguanosine (8-Br-dG) is a halogenated purine (B94841) nucleoside analog that has garnered significant interest in various fields of biomedical research. Structurally similar to the endogenous nucleoside 2'-deoxyguanosine (B1662781), the presence of a bromine atom at the C8 position of the guanine (B1146940) base imparts unique chemical and biological properties. Initially recognized as a crucial intermediate in the synthesis of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative DNA damage, the research landscape of 8-Br-dG has expanded considerably.[1][2]

This technical guide provides a comprehensive overview of the core research areas involving 8-Br-dG, including its role in DNA structure, its formation as a marker of inflammation-induced oxidative stress, and its potential as a modulator of the innate immune system and as an anti-cancer agent. This document details relevant experimental protocols, summarizes key quantitative data, and provides visual representations of associated signaling pathways and workflows to facilitate further investigation by researchers and drug development professionals.

Chemical and Physical Properties

This compound is an organobromine compound with the molecular formula C₁₀H₁₂BrN₅O₄ and a molecular weight of approximately 346.14 g/mol .[3][4] It is soluble in dimethyl sulfoxide (B87167) (DMSO), warm water, and dimethylformamide.[5] The bromine substituent at the 8-position favors the syn conformation of the N-glycosidic bond, a property that has been exploited in studies of DNA structure and protein-nucleic acid interactions.[6]

Core Research Areas

Biomarker of Oxidative Stress and Inflammation

8-Br-dG is endogenously formed during inflammatory processes through the action of myeloperoxidase (MPO), an enzyme released by neutrophils and other phagocytic cells.[7] MPO utilizes hydrogen peroxide and bromide ions to generate reactive bromine species that can modify cellular components, including DNA, leading to the formation of 8-Br-dG.[6][8] Its presence in biological samples, such as urine and liver tissue, has been identified as an early and specific biomarker of MPO-driven oxidative damage during inflammation.[8]

Quantitative Data Summary: 8-Br-dG as a Biomarker

| Analyte | Biological Matrix | Condition | Concentration/Level | Reference |

| This compound | Rat Liver | LPS-induced inflammation (6-12h post-LPS) | Increased immunoreactivity | [8] |

| This compound | Rat Urine | LPS-induced inflammation (1 day post-LPS) | Elevated levels detected | [8] |

| This compound | Human Urine | Healthy Volunteers | 1.38 ± 0.63 pmol/mg creatinine | [8] |

| This compound | Human Urine | Diabetic Patients | ~8-fold higher than healthy subjects | [8] |

Modulator of DNA Structure

The 8-bromo modification forces the guanine base into the syn conformation. When incorporated into oligonucleotides, 8-Br-dG can significantly influence DNA structure. Notably, it has been shown to stabilize the Z-DNA conformation, a left-handed double helix, even under physiological salt conditions.[3][6] This property makes oligonucleotides containing 8-Br-dG valuable tools for studying Z-DNA binding proteins and the biological roles of this alternative DNA structure.[6]

Quantitative Data Summary: Effect of 8-Br-dG on DNA Duplex Stability

| Duplex Composition | Melting Temperature (Tm) | Conditions | Reference |

| Duplexes with 8-Br-dG paired with natural bases | Much less stable than unmodified duplexes | Not specified | [3][6] |

| Alternating CG decamer with G substituted by 8-Br-dG | B-form not observed, stabilized Z-form | Not specified | [3][6] |

Potential Immunomodulatory Agent

While direct evidence for 8-Br-dG as a Toll-like receptor (TLR) agonist is still emerging, related guanosine (B1672433) analogs have been shown to activate TLR7, an endosomal receptor that recognizes single-stranded RNA and small molecule agonists.[9][10][11] The activation of TLR7 by these analogs often occurs in synergy with an oligoribonucleotide, leading to the induction of pro-inflammatory cytokines and type I interferons (e.g., IFN-α).[5][9] Given its structural similarity, it is hypothesized that 8-Br-dG may also function as a TLR7 agonist, a possibility that warrants further investigation.

Signaling Pathway: Hypothesized TLR7 Activation by this compound

Caption: Hypothesized TLR7 signaling pathway initiated by 8-Br-dG.

Quantitative Data Summary: Binding Affinities of Guanosine Analogs to TLR7

| Ligand | Binding Affinity (Kd) to TLR7 + polyU | Reference |

| Guanosine (G) | 1.5 µM | [5][12] |

| 2'-deoxyguanosine (dG) | 1.8 µM | [5][12] |

| 8-hydroxyguanosine (8-OHG) | 11 µM | [5][12] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 11 µM | [5][12] |

Potential Anti-Cancer Agent

As a purine nucleoside analog, 8-Br-dG falls into a class of compounds known for their anti-tumor activities.[13] These compounds can exert their effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis. While specific IC50 values for 8-Br-dG against various cancer cell lines are not yet widely reported in the literature, its structural characteristics suggest that it is a candidate for investigation as a cytotoxic agent.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 2'-deoxyguanosine monohydrate.

Materials:

-

2'-deoxyguanosine monohydrate

-

N-Bromosuccinimide (NBS)

-

Water (deionized)

Procedure:

-

Suspend 2'-deoxyguanosine monohydrate in a mixture of acetonitrile and water.

-

Slowly add N-Bromosuccinimide to the suspension and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to collect the precipitate.

-

Wash the precipitate with cold acetone and dry under vacuum to yield this compound.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Quantitative Analysis by LC-MS/MS

Objective: To quantify the concentration of 8-Br-dG in a biological sample (e.g., urine).

Materials:

-

Biological sample (e.g., urine)

-

This compound standard

-

[¹⁵N₅]-8-Bromo-2'-deoxyguanosine (internal standard)

-

Solid-phase extraction (SPE) cartridges

-

HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

-

Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample.

-

Spike the sample with the internal standard ([¹⁵N₅]-8-Bromo-2'-deoxyguanosine).

-

Perform solid-phase extraction (SPE) to clean up the sample and enrich the analyte.

-

Elute the analyte and evaporate the solvent.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate 8-Br-dG from other components using a suitable HPLC column and gradient elution.

-

Detect and quantify 8-Br-dG and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for 8-Br-dG are typically m/z 346 -> 230 and 348 -> 232, corresponding to the two bromine isotopes.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the 8-Br-dG standard.

-

Calculate the concentration of 8-Br-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

NF-κB Reporter Assay

Objective: To determine if 8-Br-dG can activate the NF-κB signaling pathway, potentially through TLR7.

Materials:

-

HEK293 cells stably expressing a TLR (e.g., TLR7) and an NF-κB-driven luciferase reporter gene

-

This compound

-

Positive control (e.g., R848 for TLR7)

-

Cell culture medium and reagents

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.

-

Treatment: Treat the cells with various concentrations of 8-Br-dG, a positive control, and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability. Calculate the fold induction of NF-κB activity compared to the vehicle control.

Cytokine Production Assay (ELISA)

Objective: To measure the production of specific cytokines (e.g., TNF-α, IL-6, IFN-α) by immune cells in response to 8-Br-dG.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., RAW 264.7)

-

This compound

-

Positive control (e.g., LPS)

-

Cell culture medium and reagents

-

ELISA kit for the cytokine of interest

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed the immune cells in a culture plate and treat with various concentrations of 8-Br-dG, a positive control, and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and secretion into the supernatant.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding an enzyme conjugate, and finally adding a substrate to produce a colorimetric signal.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of the cytokine standard. Calculate the concentration of the cytokine in the samples from the standard curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 8-Br-dG on cancer cell lines.

Materials:

-

Cancer cell line(s) of interest

-

This compound

-

Positive control (e.g., doxorubicin)

-

Cell culture medium and reagents

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 8-Br-dG, a positive control, and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of 8-Br-dG that inhibits cell growth by 50%).

Conclusion

This compound is a multifaceted molecule with established and potential roles in diverse areas of biomedical research. Its utility as a biomarker for MPO-mediated oxidative stress is well-documented. Its unique conformational properties make it an invaluable tool for studying DNA structure. While its direct activities as an immunomodulator and an anti-cancer agent are still under active investigation, the existing evidence from related guanosine analogs provides a strong rationale for further exploration. The detailed protocols provided in this guide are intended to equip researchers with the necessary tools to further elucidate the biological functions and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tumor necrosis factor-alpha is a potent endogenous mutagen that promotes cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and Immunochemical Detection of 8-Halogenated Deoxyguanosines at Early Stage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cell lines ic50: Topics by Science.gov [science.gov]

- 10. Mechanisms of Interferon-alpha induced apoptosis in malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. INTERFERON-ALPHA MEDIATES THE DEVELOPMENT OF AUTOIMMUNITY BOTH BY DIRECT TISSUE TOXICITY AND THROUGH IMMUNE-CELL RECRUITMENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

8-Bromo-2'-deoxyguanosine: A Technical Guide to its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromo-2'-deoxyguanosine (8-BrdG) is a halogenated derivative of the nucleoside 2'-deoxyguanosine. Its formation in DNA is an indicator of oxidative and halogenative stress, processes increasingly implicated in the initiation and progression of cancer. While less extensively studied than its hydroxylated counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), 8-BrdG provides a unique window into inflammation-driven DNA damage. This technical guide synthesizes the current understanding of 8-BrdG's relevance in oncology, covering its formation, detection, and potential as a biomarker and therapeutic target. The document provides detailed experimental protocols and visual representations of key pathways and workflows to aid researchers in this field.

Introduction to this compound

This compound is an organobromine compound formed when the guanine (B1146940) base in DNA is brominated at the C8 position.[1] This modification can occur under conditions of chronic inflammation where neutrophils and other phagocytic cells release myeloperoxidase (MPO). MPO, in the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), generates reactive bromine species that can damage cellular macromolecules, including DNA.

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 13389-03-2 | [1] |

| Molecular Formula | C₁₀H₁₂BrN₅O₄ | [1] |

| Molecular Weight | 346.14 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and warm water | |

| Storage | -20°C | [2] |

Role in Oxidative Stress and Carcinogenesis

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a well-established driver of carcinogenesis. ROS can directly damage DNA, leading to mutations that can activate oncogenes or inactivate tumor suppressor genes.

8-BrdG, along with other halogenated nucleosides, is considered an early marker of inflammation-induced oxidative damage. Its formation precedes the appearance of other oxidative markers like 8-OHdG. While specific quantitative data for 8-BrdG in various human cancers is still emerging, immunohistochemical studies have shown positive staining for 8-halogenated deoxyguanosines in hepatocellular carcinoma tissues, but not in cirrhotic liver tissues, suggesting a role in malignant transformation.

Given the extensive research on 8-OHdG as a biomarker for oxidative stress in cancer, its quantitative data can serve as a valuable proxy for understanding the landscape of oxidative guanine damage.

Quantitative Data on 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Cancer

The following tables summarize the levels of 8-OHdG, a major product of oxidative DNA damage, in various cancer types.

Table 1: 8-OHdG Levels in Colorectal Cancer

| Study Population | Tissue Type | 8-OHdG Level (lesions/10⁶ dG) | Method |